molecular formula C19H18F3NO4S B2776769 7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2034527-57-4

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2776769
CAS No.: 2034527-57-4
M. Wt: 413.41
InChI Key: RDYMTIPLIYVBHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the trifluoromethoxyphenyl group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione can be compared with other similar compounds, such as:

Biological Activity

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic compound belonging to the thiazepane class. Its unique structural features, including a trifluoromethoxy group and a phenyl substituent, suggest potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies.

Structural Characteristics

The molecular formula of this compound is C19H18F3NO3SC_{19}H_{18}F_3NO_3S, with a molecular weight of approximately 397.41 g/mol. The compound's structure includes:

  • A thiazepane ring : A seven-membered heterocyclic structure containing sulfur and nitrogen.
  • A trifluoromethoxy group : This group is known to enhance lipophilicity and biological activity.
  • A phenyl substituent : Contributes to the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions involving thiazepane derivatives and specific aromatic compounds. Key steps include:

  • Formation of the thiazepane core through cyclization reactions.
  • Introduction of the trifluoromethoxy and phenyl groups via electrophilic aromatic substitution or similar methodologies.
  • Purification and characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms may include:

  • Inhibition of specific enzymes involved in disease pathways.
  • Modulation of receptor activity , potentially affecting signaling pathways in cells.

Further pharmacological studies are necessary to quantify its efficacy and elucidate specific targets within biological systems.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

  • Cholesteryl ester transfer protein (CETP) inhibition : Compounds with similar structures have shown promising results in increasing HDL cholesterol levels in animal models .

Case Studies

Research has demonstrated that modifications in the structural components can significantly alter biological activity:

CompoundStructural ModificationIC50 (μM)Biological Activity
Hit-01Original5.27Potent M pro inhibitor
16dBenzyl group addition5.27Enhanced potency against SARS-CoV-2 M pro
7a-dVarious substituentsVariedReduced bioactivity compared to Hit-01

These findings underscore the importance of structural optimization in enhancing the biological activity of related compounds.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4S/c20-19(21,22)27-16-8-4-7-15(13-16)18(24)23-10-9-17(28(25,26)12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMTIPLIYVBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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